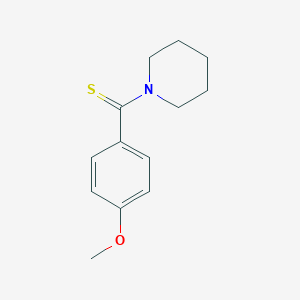
1-(4-Methoxybenzothioyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzothioyl)piperidine, also known as MBTBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBTBP is a piperidine derivative that has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-(4-Methoxybenzothioyl)piperidine is not fully understood. However, it has been proposed that 1-(4-Methoxybenzothioyl)piperidine acts on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been suggested that 1-(4-Methoxybenzothioyl)piperidine may act as an antioxidant and protect against oxidative stress.
Biochemische Und Physiologische Effekte
1-(4-Methoxybenzothioyl)piperidine has been found to possess various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. 1-(4-Methoxybenzothioyl)piperidine has also been found to possess anticonvulsant properties and can protect against seizures induced by various agents. Additionally, 1-(4-Methoxybenzothioyl)piperidine has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Methoxybenzothioyl)piperidine in lab experiments is its ability to modulate neurotransmitter activity, making it a potential candidate for the treatment of neurological disorders. However, one limitation is the lack of clinical studies on the safety and efficacy of 1-(4-Methoxybenzothioyl)piperidine in humans.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-Methoxybenzothioyl)piperidine. One area of interest is the development of 1-(4-Methoxybenzothioyl)piperidine analogs with improved pharmacological properties. Another direction is the investigation of the potential use of 1-(4-Methoxybenzothioyl)piperidine in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, the safety and efficacy of 1-(4-Methoxybenzothioyl)piperidine in humans need to be further studied to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-(4-Methoxybenzothioyl)piperidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It possesses various biochemical and physiological effects and has been studied for its potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 1-(4-Methoxybenzothioyl)piperidine and to determine its safety and efficacy in humans.
Synthesemethoden
1-(4-Methoxybenzothioyl)piperidine can be synthesized using a multi-step process starting with 4-methoxybenzaldehyde. The first step involves the reaction of 4-methoxybenzaldehyde with thionyl chloride to form 4-methoxybenzoyl chloride. This is followed by the reaction of 4-methoxybenzoyl chloride with piperidine to form 4-methoxybenzoylpiperidine. Finally, the thioamide group is introduced by reacting 4-methoxybenzoylpiperidine with Lawesson's reagent to form 1-(4-Methoxybenzothioyl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzothioyl)piperidine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. 1-(4-Methoxybenzothioyl)piperidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
42285-17-6 |
|---|---|
Produktname |
1-(4-Methoxybenzothioyl)piperidine |
Molekularformel |
C13H17NOS |
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C13H17NOS/c1-15-12-7-5-11(6-8-12)13(16)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
CYUHVSHBDSLRNA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=S)N2CCCCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=S)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




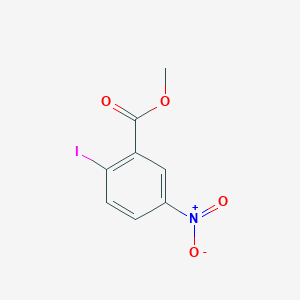
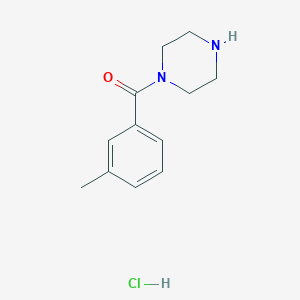
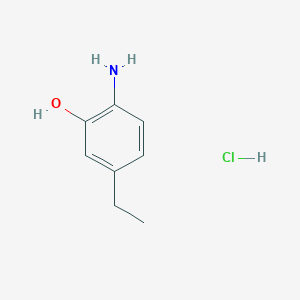
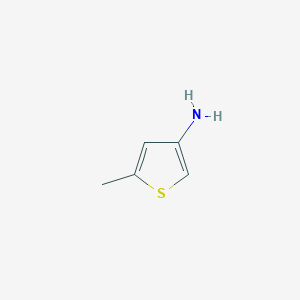


![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)
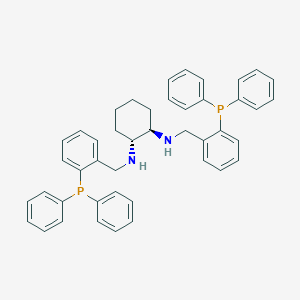
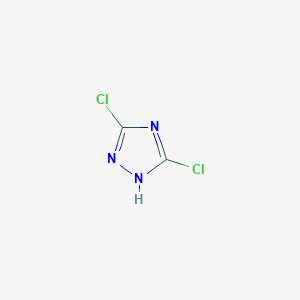
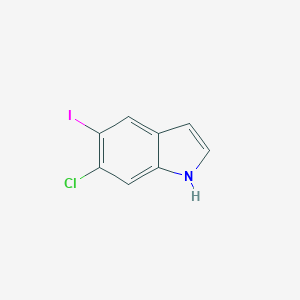
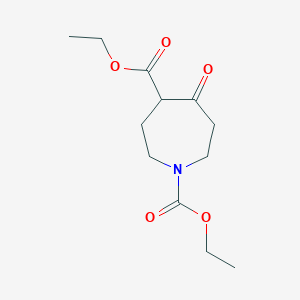
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
